molecular formula C18H27N3O2 B2816220 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 2320382-33-8

4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2816220
CAS No.: 2320382-33-8
M. Wt: 317.433
InChI Key: MQZZUXMRDWFCES-UHFFFAOYSA-N
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Description

4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via a nucleophilic substitution reaction.

    Methoxylation: The methoxy group can be added through an etherification reaction.

    Formation of the Carboxamide: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated derivatives or substituted amides.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide would depend on its specific molecular targets. Potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methoxypyrrolidin-1-yl)-N-(phenyl)piperidine-1-carboxamide
  • 4-(3-methoxypyrrolidin-1-yl)-N-(m-tolyl)piperidine-1-carboxamide
  • 4-(3-methoxypyrrolidin-1-yl)-N-(o-tolyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-3-5-15(6-4-14)19-18(22)20-10-7-16(8-11-20)21-12-9-17(13-21)23-2/h3-6,16-17H,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZZUXMRDWFCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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